molecular formula C25H19N3OS2 B4288904 N-benzyl-2-{[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide

N-benzyl-2-{[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B4288904
M. Wt: 441.6 g/mol
InChI Key: JDDYMUGBHUNKIB-UHFFFAOYSA-N
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Description

N-benzyl-2-{[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide is a complex organic compound that features a pyridine ring substituted with cyano, phenyl, and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Esterification: Nicotinic acid is esterified to form an ester intermediate.

    Oxidation: The ester is oxidized using 3-chloroperoxybenzoic acid to yield a pyridine N-oxide.

    Nucleophilic Substitution: The pyridine N-oxide undergoes nucleophilic substitution with trimethylsilyl cyanide to form a cyano-substituted pyridine.

    Thioether Formation: The cyano-substituted pyridine is then reacted with a thiol compound to introduce the thienyl group.

    Amidation: Finally, the compound is amidated with benzylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and thienyl groups can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide: This compound shares the cyano and thienyl groups but has a different core structure.

    N-benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide: Similar in having a benzyl and cyano group but differs in the rest of the structure.

Uniqueness

N-benzyl-2-{[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide is unique due to its combination of a pyridine ring with cyano, phenyl, and thienyl substitutions.

Properties

IUPAC Name

N-benzyl-2-(3-cyano-4-phenyl-6-thiophen-2-ylpyridin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3OS2/c26-15-21-20(19-10-5-2-6-11-19)14-22(23-12-7-13-30-23)28-25(21)31-17-24(29)27-16-18-8-3-1-4-9-18/h1-14H,16-17H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDYMUGBHUNKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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